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Compound of Interest

Compound Name: Tilisolol

Cat. No.: B1201935

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Tilisolol hydrochloride (designated N-696 during development and marketed under the trade
name Selecal) is a non-selective beta-adrenergic antagonist with vasodilatory properties. This
technical guide provides a comprehensive overview of the discovery and development history
of Tilisolol hydrochloride, detailing its synthesis, mechanism of action, preclinical
pharmacology, and clinical evaluation. The information is tailored for researchers, scientists,
and professionals in the field of drug development, with a focus on quantitative data,
experimental methodologies, and the underlying signaling pathways.

Discovery and Development History

Tilisolol hydrochloride was developed by Nisshin Flour Milling Co., Ltd., a Japanese company
that expanded into the pharmaceutical sector. The compound, identified by the code N-696,
emerged from research programs aimed at creating beta-blockers with additional vasodilatory
effects to offer a more comprehensive approach to the management of hypertension and
angina pectoris.

While specific details regarding the lead compound and initial structure-activity relationship
(SAR) studies are not extensively publicized, the development of Tilisolol was part of a
broader effort in cardiovascular drug discovery to improve upon existing beta-blockers by
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incorporating direct vasodilatory actions, thereby reducing peripheral resistance without the
reflex tachycardia sometimes observed with other vasodilators.

Chemical Synthesis

The synthesis of Tilisolol is a multi-step process starting from phthalic anhydride. The key
intermediate, 4-hydroxy-2-methylisoquinolin-1(2H)-one, is central to the synthesis.

Experimental Protocol: Synthesis of Tilisolol

o Methanolysis of Phthalic Anhydride (1): Phthalic anhydride is reacted with methanol to yield
Methyl hydrogen phthalate (2).

o Amidation: Compound (2) undergoes a Schotten-Baumann reaction with methyl sarcosinate
(3) to produce Methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate (4).

 Intramolecular Lactamization: Treatment of (4) with sodium methoxide results in the
formation of Methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate (5).

o Saponification and Decarboxylation: Compound (5) is treated with a lye solution, leading to
saponification of the ester and subsequent decarboxylation to afford 4-hydroxy-2-
methylisoquinolin-1(2H)-one (6).

o Alkylation: The intermediate (6) is reacted with epichlorohydrin (7) in the presence of a base
to yield 2-Methyl-4-[(oxiran-2-yl)methoxylisoquinolin-1(2H)-one (8).

¢ Oxirane Ring Opening: The final step involves the opening of the oxirane ring of (8) with tert-
Butylamine (9) to complete the synthesis of Tilisolol (10).

Mechanism of Action

Tilisolol hydrochloride exerts its therapeutic effects through a dual mechanism of action: non-
selective beta-adrenergic receptor blockade and direct vasodilation.

» Beta-Adrenergic Blockade: Tilisolol is a non-selective antagonist of beta-1 and beta-2
adrenergic receptors. By blocking these receptors, it inhibits the effects of catecholamines
(epinephrine and norepinephrine), leading to a decrease in heart rate, myocardial
contractility, and cardiac output. This action reduces the workload on the heart and
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myocardial oxygen demand, which is beneficial in angina pectoris. The blockade of beta-1
receptors in the kidney also reduces renin secretion, contributing to its antihypertensive
effect.

» Vasodilation: Unlike traditional beta-blockers, Tilisolol possesses direct vasodilatory
properties. This effect is primarily mediated through the opening of ATP-sensitive potassium
(K-ATP) channels in vascular smooth muscle cells. The opening of these channels leads to
hyperpolarization of the cell membrane, which in turn inhibits the influx of calcium through
voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration
leads to relaxation of the vascular smooth muscle and vasodilation. This vasodilatory action
contributes to the reduction of peripheral vascular resistance and blood pressure. Some
evidence also suggests a component of alpha-1 adrenergic receptor blockade contributing to
its vasodilatory effect.

Signaling Pathways
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Preclinical Pharmacology

A series of preclinical studies were conducted in various animal models to elucidate the
pharmacological profile of Tilisolol hydrochloride.

In Vitro Studies

Experimental Protocol: Vasorelaxant Effects in Isolated Rat Thoracic Aorta
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» Tissue Preparation: Thoracic aortas were isolated from rats and cut into rings.

e Contraction Induction: The aortic rings were pre-contracted with potassium chloride (KCl, 20
mM).

e Drug Application: Tilisolol (10~> to 10—3 M) was added in a cumulative manner to measure
concentration-dependent relaxation.

e Mechanistic Studies: The experiment was repeated in the presence of glibenclamide, a K-
ATP channel blocker, to investigate the mechanism of vasodilation.

The results demonstrated that Tilisolol produced concentration-related relaxation of the pre-
contracted aortic rings. This effect was partially antagonized by glibenclamide, confirming the
involvement of K-ATP channel opening in its vasodilatory action.

In Vivo Studies

Experimental Protocol: Hemodynamic Effects in Pithed Rats

e Animal Model: The pithed rat model was used to eliminate central nervous system influences
on the cardiovascular system.

e Drug Administration: Tilisolol (0.5-2.0 mg/kg) was administered intravenously.

 Hemodynamic Measurements: Diastolic blood pressure and heart rate were continuously
monitored.

In pithed rats, Tilisolol caused a dose-dependent decrease in diastolic blood pressure and a
slight increase in heart rate. The hypotensive effects were antagonized by pretreatment with
glibenclamide.

Experimental Protocol: Coronary Vasodilatory Effects in Dogs

» Animal Model: Mongrel dogs were chronically instrumented for the measurement of
circumflex coronary artery diameter and coronary blood flow.

e Drug Administration: Tilisolol was administered intravenously at doses of 1, 2, 4, and 8
mg/kg.
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e Measurements: Coronary vascular resistance was calculated from the measured
parameters.

Tilisolol produced a dose-dependent decrease in coronary vascular resistance. At the highest
dose, it also significantly increased coronary artery diameter. These effects were suppressed
by glibenclamide, further supporting the role of K-ATP channel opening in its coronary
vasodilatory action.

: o linical

. Dose/Concentr
Parameter Species/Model Effect . Reference
ation
Concentration-
] Isolated Rat
Vasorelaxation ) dependent 10->-10—3M [1]
Thoracic Aorta ]
relaxation
Diastolic Blood ) Dose-dependent 0.5 - 2.0 mg/kg,
Pithed Rat ) [1]
Pressure decrease V.
Coronary
Dose-dependent ]
Vascular Dog 1 -8 mg/kg, i.v. [2]
) decrease
Resistance
Coronary Artery Significant )
) Dog ) 8 mg/kg, i.v. [2]
Diameter increase

Clinical Development

Tilisolol hydrochloride was clinically evaluated for the treatment of essential hypertension and
angina pectoris.

Phase | Studies

A study in healthy young male volunteers compared the effects of Tilisolol hydrochloride (N-
696) with propranolol on forearm circulation.

Experimental Protocol: Forearm Blood Flow Measurement

o Methodology: Forearm blood flow was measured using strain-gauge plethysmography.
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e Procedure: A cuff around the upper arm was inflated to occlude venous return, and the rate

of increase in forearm volume, reflecting arterial inflow, was measured by a strain gauge on

the forearm.

o Drug Administration: Tilisolol (30 mg/day) or propranolol (60 mg/day) was administered for 7

days.

The study found that, unlike propranolol, Tilisolol lowered blood pressure and heart rate

without causing peripheral vasoconstriction.

Clinical Efficacy and Safety

Tilisolol hydrochloride (Selecal) was approved in Japan for the treatment of essential

hypertension (mild to moderate) and angina pectoris.

Quantitative Clinical Data

. Tilisolol (30 Propranolol
Parameter Population Reference
mgl/day) (60 mg/day)
Healthy Males
Heart Rate (bpm) (n=7) 75141056 +2 62+1to51+2 [3]
n=
Mean Blood
Healthy Males
Pressure 86+2t079+2 83+3t073+3 [3]
(n=7)
(mmHg)
Forearm Blood Healthy Males No significant
Decreased [3]
Flow (n=7) change
Forearm
Healthy Males No significant
Vascular Increased [3]
) (n=7) change
Resistance
Commonly reported side effects include:
¢ Rash, itching
o Photosensitivity
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» Dizziness, lightheadedness
e Bradycardia, hypotension

e Cold extremities, numbness
e Dry eyes

e Depression, drowsiness, insomnia

Conclusion

Tilisolol hydrochloride represents a beta-blocker with the added therapeutic benefit of direct
vasodilation through the opening of ATP-sensitive potassium channels. Its development by
Nisshin Flour Milling Co., Ltd. provided a new therapeutic option for the management of
hypertension and angina pectoris, particularly in Japan where it was marketed as Selecal. The
unique mechanism of action, combining beta-blockade with vasodilation, offered a favorable
hemodynamic profile compared to traditional non-vasodilating beta-blockers. The preclinical
and clinical data summarized in this guide provide a comprehensive overview of the scientific
foundation for the therapeutic use of Tilisolol hydrochloride.

Disclaimer: This document is intended for informational and educational purposes for a
scientific audience and is not a substitute for professional medical advice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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